1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.24 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that may influence biological activity. It belongs to the class of imidazolidinones, which are known for their diverse pharmacological properties.
The compound can be synthesized from readily available precursors, typically involving reactions that incorporate the pyrazole moiety and the imidazolidinone structure. Its classification falls under organic compounds with heterocyclic structures, specifically those containing nitrogen atoms in their rings. It is studied for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one generally involves several steps:
The detailed reaction conditions, such as temperature, solvent choice (often methanol or dimethylformamide), and reaction time (which can range from several hours to days), significantly affect the yield and purity of the final product .
The molecular structure of 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one features a unique arrangement that includes:
The structural integrity can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). X-ray crystallography may also be employed for precise structural elucidation, providing insights into bond lengths and angles within the molecule .
1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one can undergo several chemical transformations:
These reactions are essential for modifying the compound's properties to enhance its biological activity or to create analogs for further study .
The mechanism of action for 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one is not fully characterized but may involve interactions with specific biological targets. Similar compounds have shown potential in inhibiting enzymes like cholinesterase, which could lead to neuroprotective effects. Additionally, its structure suggests possible interactions with receptors involved in various signaling pathways, which may contribute to its therapeutic effects against diseases such as cancer .
The physical properties of 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one include:
Chemical properties include stability under normal laboratory conditions but may vary with exposure to light or moisture. The compound's reactivity is influenced by the functional groups present, particularly the amino group which can participate in various chemical reactions .
1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one has several promising applications:
Research continues to explore its efficacy and mechanisms of action, aiming to establish it as a viable candidate for treating various diseases .
The strategic fusion of imidazolidinone and pyrazole scaffolds represents a deliberate effort to synergize the pharmacophoric advantages of both heterocycles. Imidazolidinones, characterized by a hydantoin core, have historically featured in anticonvulsant and antiarrhythmic agents, leveraging their hydrogen-bonding capacity for target engagement. Pyrazoles, particularly 4-aminopyrazoles, gained prominence for their role in kinase inhibition and cytokine modulation, exemplified by FDA-approved drugs like pirtobrutinib (Jayprica™), a BTK inhibitor [3] [7]. The integration of these motifs commenced in the early 2000s, driven by rational drug design to enhance binding affinity and metabolic stability. For instance, 4-aminopyrazole’s ability to act as a hydrogen bond donor/acceptor pair complements imidazolidinone’s conformational rigidity, enabling precise interactions with biological targets such as kinases and GPCRs. This hybrid approach has yielded clinical candidates across oncology, neurology, and inflammation, underscoring its versatility [3] [7].
This compound (CAS: 1152867-94-1) exhibits distinct structural features that underpin its physicochemical and pharmacological profile:
Table 1: Key Structural and Identifier Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 1152867-94-1 | [2] |
Molecular Formula | C₈H₁₃N₅O | [2] |
Molecular Weight | 195.22 g/mol | [2] |
IUPAC Name | 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one | [2] |
SMILES | O=C1NCCN1CCN2N=CC(N)=C2 | [2] |
Isomeric Variant (3-amino) | CAS 1179974-27-6 (PubChem CID: 54594860) | [4] |
Nitrogen-rich scaffolds like this compound dominate modern drug design due to three interconnected advantages:
Table 2: Role of Nitrogen Heterocycles in FDA-Approved Drugs (2023)
Heterocycle | % of Approved Drugs (2023) | Therapeutic Areas |
---|---|---|
Pyrazole | 12% | Oncology, Inflammation, CNS Disorders |
Imidazolidinone | 8% | Anticonvulsants, Antibacterials |
Hybrid Systems | 5% | Kinase Inhibition, GPCR Modulation |
Data derived from analysis of FDA approvals in [3]
The targeted compound thus epitomizes purposeful heterocyclic hybridization—merging metabolic stability (imidazolidinone) with directional pharmacophoric functionality (4-aminopyrazole)—to address complex disease targets. Its design reflects an evolution from early heterocyclic building blocks like quinazolinones, which lacked spatial flexibility for modern target engagement [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7